molecular formula C13H15BrFNO2 B14861661 Methyl 4-(3-bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylate

Methyl 4-(3-bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B14861661
M. Wt: 316.17 g/mol
InChI Key: RINCQBPBOSRLSH-UHFFFAOYSA-N
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Description

Methyl 4-(3-bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which can significantly influence its chemical and biological properties. It is used in various scientific research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylate typically involves the reaction of 3-bromo-4-fluoroaniline with methyl 4-bromobutyrate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The resulting intermediate is then cyclized to form the pyrrolidine ring, followed by esterification to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistent quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 4-(3-bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylate is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(3-bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of bromine and fluorine atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-4-fluorophenyl)(morpholino)methanone
  • 3-Bromo-4-fluoroanisole
  • (3-Bromo-4-fluorophenyl)methylamine

Uniqueness

Methyl 4-(3-bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylate stands out due to its unique combination of a pyrrolidine ring and the bromine-fluorine substituted phenyl group. This structure imparts distinct chemical and biological properties, making it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C13H15BrFNO2

Molecular Weight

316.17 g/mol

IUPAC Name

methyl 4-(3-bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C13H15BrFNO2/c1-16-6-9(10(7-16)13(17)18-2)8-3-4-12(15)11(14)5-8/h3-5,9-10H,6-7H2,1-2H3

InChI Key

RINCQBPBOSRLSH-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)OC)C2=CC(=C(C=C2)F)Br

Origin of Product

United States

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